Home > Products > Screening Compounds P131110 > PIM inhibitor 1 phosphate
PIM inhibitor 1 phosphate -

PIM inhibitor 1 phosphate

Catalog Number: EVT-255657
CAS Number:
Molecular Formula: C26H29F3N5O7P
Molecular Weight: 611.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PAK4-IN-1 is an inhibitor of Pim extracted from patent WO 2017044730 A1, compound 1; has an IC50 of less than 35 nM.
Overview

PIM inhibitor 1 phosphate is a significant compound within the realm of cancer research, specifically targeting PIM kinases, which are serine/threonine kinases implicated in various malignancies. The PIM family comprises three isoforms: PIM-1, PIM-2, and PIM-3, with PIM-1 being the most studied due to its association with poor prognosis in cancers such as prostate and leukemia. These kinases play critical roles in regulating cell growth, survival, and metabolism by phosphorylating key substrates involved in these processes. The inhibition of PIM kinases has emerged as a promising therapeutic strategy for cancer treatment.

Source and Classification

PIM inhibitor 1 phosphate is classified as a small molecule inhibitor that selectively targets PIM kinases. It is derived from the chemical structure of thiazolidine-2,4-dione derivatives, which have shown efficacy in inhibiting PIM kinase activity. The compound's development is rooted in the need for selective inhibitors that can effectively modulate the activity of these oncogenic kinases without significantly affecting other cellular pathways.

Synthesis Analysis

Methods and Technical Details

The synthesis of PIM inhibitor 1 phosphate involves several key steps, primarily focusing on the modification of thiazolidine-2,4-dione structures. The synthesis typically begins with the formation of thiazolidine derivatives through condensation reactions involving appropriate aldehydes and thioketones. Subsequent phosphorylation steps introduce phosphate groups to enhance solubility and bioavailability.

For example, one method reported involves:

  1. Formation of Thiazolidine Derivative: Reacting 3-trifluoromethylbenzaldehyde with thiazolidine-2,4-dione under acidic conditions.
  2. Phosphorylation: Using phosphoric acid or phosphorous oxychloride to introduce phosphate groups at specific positions on the thiazolidine ring.

The final product is purified through crystallization or chromatography techniques to ensure high purity and yield.

Molecular Structure Analysis

Structure and Data

The molecular structure of PIM inhibitor 1 phosphate features a thiazolidine core with a phosphate group attached. The detailed structural analysis reveals:

  • Core Structure: A five-membered thiazolidine ring.
  • Functional Groups: Presence of trifluoromethyl groups that enhance binding affinity.
  • Phosphate Group: Contributes to solubility and interaction with biological targets.

Crystallographic studies have elucidated the binding mode of this compound within the active site of PIM kinases, highlighting critical interactions that stabilize the inhibitor's binding.

Chemical Reactions Analysis

Reactions and Technical Details

PIM inhibitor 1 phosphate primarily acts through competitive inhibition of ATP binding at the active site of PIM kinases. The mechanism involves:

  1. Binding to Active Site: The inhibitor occupies the ATP-binding pocket, preventing substrate phosphorylation.
  2. Inhibition of Kinase Activity: This results in decreased phosphorylation of downstream targets such as 4E-BP1 and BAD, leading to altered cell survival signaling pathways.

Experimental data demonstrate that the compound exhibits an IC50 value in the low nanomolar range against PIM-1, indicating potent inhibitory activity.

Mechanism of Action

Process and Data

The mechanism by which PIM inhibitor 1 phosphate exerts its effects involves several biochemical pathways:

  1. Inhibition of Phosphorylation: By blocking ATP access to PIM kinases, the compound inhibits phosphorylation events critical for cell growth and survival.
  2. Activation of Apoptotic Pathways: Inhibition leads to increased levels of pro-apoptotic proteins like Noxa while decreasing anti-apoptotic proteins such as Mcl-1.
  3. Regulation of mTORC1 Activity: The compound indirectly activates AMP-dependent protein kinase (AMPK), which then inhibits mTORC1 activity, further promoting apoptosis in cancer cells.

Data from various studies indicate that this dual action not only halts tumor growth but also sensitizes cancer cells to other therapeutic agents.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PIM inhibitor 1 phosphate possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 300 g/mol.
  • Solubility: Highly soluble in water due to the presence of phosphate groups.
  • Stability: Stable under physiological conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Typically ranges between 150°C to 160°C depending on purity.

These properties facilitate its application in biological assays and therapeutic contexts.

Applications

Scientific Uses

PIM inhibitor 1 phosphate has several applications in scientific research:

  • Cancer Therapy: It is being investigated as a potential treatment for various cancers where PIM kinases are overexpressed.
  • Mechanistic Studies: Used to explore the role of PIM kinases in cellular signaling pathways related to growth and apoptosis.
  • Combination Therapy: Shows promise when used alongside other chemotherapeutic agents to enhance their efficacy by overcoming resistance mechanisms associated with high levels of anti-apoptotic proteins.
PIM Kinases in Oncogenesis: Biological Rationale for Targeted Inhibition

Role of PIM-1 Isoforms in Tumor Microenvironment Dynamics

PIM-1 kinase exists as two functionally distinct isoforms generated via alternative translation initiation sites: PIM-1S (33 kDa) and PIM-1L (44 kDa). These isoforms exhibit divergent subcellular localization and tumor-promoting functions. PIM-1S predominantly localizes to the nucleus and cytoplasm, where it regulates cell cycle progression through substrates like p21 and CDC25A. In contrast, PIM-1L anchors to the plasma membrane via its unique N-terminal PXXP motif, enabling interactions with drug-resistance mediators like the tyrosine kinase Etk and ABC transporters (e.g., P-glycoprotein). This spatial segregation allows PIM-1L to directly confer chemoresistance in prostate cancer by sequestering p53 and activating efflux pumps [1] [3].

Table 1: Functional Dichotomy of PIM-1 Isoforms

IsoformMolecular WeightSubcellular LocalizationKey Functions
PIM-1S33 kDaNucleus/CytoplasmCell cycle progression (p21 phosphorylation), transcriptional regulation
PIM-1L44 kDaPlasma MembraneDrug resistance (Etk interaction, Pgp activation), survival signaling

Within the tumor microenvironment, both isoforms modulate immune evasion. PIM-1 phosphorylates the transcription factor FOXP3 at Ser422 in regulatory T cells (Tregs), impairing its chromatin-binding capacity and reducing Treg suppressive activity. This diminishes anti-tumor immunity and correlates with poor immunotherapy responses [1] [5].

PIM Kinase Signaling Crosstalk with MYC, STAT3, and PI3K/AKT Pathways

PIM kinases function as signal integrators within oncogenic networks, amplifying the output of key pathways:

  • MYC Synergy: PIM-1 stabilizes and enhances the transcriptional activity of MYC via phosphorylation at Ser62. This prevents MYC degradation and facilitates recruitment to E-box promoters. The PIM-1/MYC complex further phosphorylates histone H3 at Ser10, epigenetically activating pro-tumorigenic genes. In transgenic models, co-expression of PIM-1 and MYC accelerates B-cell leukemogenesis with near-100% penetrance [2] [5] [8].

  • STAT3 Interdependence: STAT3 directly transactivates the PIM1 promoter, creating a feed-forward loop. Conversely, PIM-1 phosphorylates and stabilizes suppressors of cytokine signaling (SOCS1/3), which inhibit JAK/STAT signaling. This dual regulation fine-tunes cytokine responses (e.g., IL-6) in tumors like multiple myeloma and prostate cancer [1] [7].

  • PI3K/AKT Convergence: PIM and AKT kinases phosphorylate overlapping substrates (e.g., BAD at Ser112, mTORC1 regulators). When PI3K signaling is pharmacologically inhibited, PIM-1/2 expression compensatorily increases via NF-κB activation, sustaining cell survival. Combined PIM/PI3K inhibition synergistically suppresses tumor growth in xenograft models [8] [3].

Table 2: Key Shared Substrates of PIM and Partner Kinases

SubstratePhosphorylation SiteFunctional OutcomePathway
BADSer112Inactivates pro-apoptotic functionSurvival
p21Thr145Cytoplasmic sequestration, PCNA releaseCell cycle
4E-BP1Multiple sitesCap-dependent translation initiationProtein synthesis

PIM-1 Overexpression as a Prognostic Biomarker in Hematologic and Solid Tumors

PIM-1 overexpression correlates with aggressive disease and poor prognosis across malignancies, validated by clinical cohorts:

  • Hematologic Cancers: In diffuse large B-cell lymphoma (DLBCL), PIM-1 overexpression occurs in 71% of cases and associates with reduced overall survival (median 1.8 vs. 4.5 years). Genomic analyses reveal recurrent PIM1 mutations (L2F, L184F/N) in 18.5% of mature B-cell lymphomas, hypothesized to enhance kinase activity [5] [9]. Acute myeloid leukemia (AML) exhibits PIM-1 upregulation in 65% of patients, linked to FLT3-ITD mutations and chemoresistance [5].

  • Solid Tumors: In prostate adenocarcinoma, PIM-1 mRNA and protein levels are 3–5-fold higher than in benign tissue, distinguishing malignant phenotypes (AUC = 0.89). Elevated PIM-1 predicts biochemical recurrence post-prostatectomy (HR = 2.1, p < 0.01) [3] [8]. Triple-negative breast cancers (TNBC) show PIM-1 overexpression in 43% of cases, correlating with metastasis (p = 0.003) [3].

Table 3: Clinical Prevalence of PIM-1 Overexpression in Human Cancers

Cancer TypePrevalence of PIM-1 OverexpressionClinical AssociationDetection Method
DLBCL71%Reduced OS (HR = 2.3)IHC / RNA-seq
Prostate adenocarcinoma68–84%Increased recurrence (HR = 2.1)IHC / qPCR
TNBC43%Metastasis (p = 0.003)IHC
AML65%ChemoresistanceFlow cytometry

PIM-1’s role as a biomarker extends beyond expression levels. Its nuclear localization in prostate tumors predicts worse outcomes than cytoplasmic staining, reflecting isoform-specific functionality [3] [8].

Properties

Product Name

PIM inhibitor 1 phosphate

IUPAC Name

N-[(7R)-4-[(3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]-7-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide;phosphoric acid

Molecular Formula

C26H29F3N5O7P

Molecular Weight

611.5 g/mol

InChI

InChI=1S/C26H26F3N5O3.H3O4P/c1-12-10-34(11-17(30)25(12)36)24-13-5-8-20(35)22(13)31-9-19(24)33-26(37)18-7-6-16(29)23(32-18)21-14(27)3-2-4-15(21)28;1-5(2,3)4/h2-4,6-7,9,12,17,20,25,35-36H,5,8,10-11,30H2,1H3,(H,33,37);(H3,1,2,3,4)/t12-,17+,20+,25+;/m0./s1

InChI Key

CYYVLFVRZDZABX-SEDYQSMDSA-N

SMILES

CC1CN(CC(C1O)N)C2=C3CCC(C3=NC=C2NC(=O)C4=NC(=C(C=C4)F)C5=C(C=CC=C5F)F)O.OP(=O)(O)O

Canonical SMILES

CC1CN(CC(C1O)N)C2=C3CCC(C3=NC=C2NC(=O)C4=NC(=C(C=C4)F)C5=C(C=CC=C5F)F)O.OP(=O)(O)O

Isomeric SMILES

C[C@H]1CN(C[C@H]([C@@H]1O)N)C2=C3CC[C@H](C3=NC=C2NC(=O)C4=NC(=C(C=C4)F)C5=C(C=CC=C5F)F)O.OP(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.